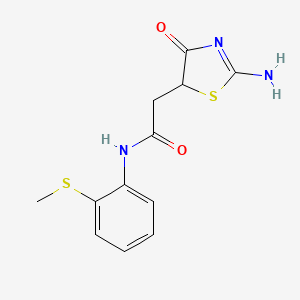

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide

Description

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide is a thiazolidinone derivative characterized by a central thiazolidin-4-one ring substituted with an imino group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further functionalized with a 2-methylsulfanylphenyl group. The methylsulfanyl group on the phenyl ring may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYQTYCGDQARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

Acylation: The resulting thiazolidinone intermediate is then acylated with 2-methylsulfanyl-phenyl-acetic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to an amine.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate efficacy | |

| Staphylococcus aureus | Significant activity |

In vitro studies have shown that compounds similar to 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide can inhibit the growth of these pathogens, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may induce cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 10 | Significant cytotoxicity |

Research has demonstrated that derivatives of thiazolidinones can selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | |

| Isocitrate lyase | Non-competitive |

Inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related thiazolidinone compounds. The findings indicated that modifications to the methylsulfanyl group significantly enhanced activity against gram-positive bacteria, establishing a correlation between structural features and biological potency .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, highlighting the need for further investigation into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidinone-Acetamide Derivatives

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Acetamide Derivatives with Thiazole/Benzothiazole Groups : Compounds 47–50 () exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 1.56–6.25 µg/mL. The benzo[d]thiazole sulfonyl group in these analogs enhances membrane disruption and enzyme inhibition .

Anti-inflammatory and Cancer Targets

- Pyridazin-3(2H)-one Derivatives (): Act as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils (EC₅₀ ~10–100 nM). The acetamide side chain stabilizes receptor interactions .

- Chalcone-Acetamide Hybrids (): Exhibit anti-proliferative activity against cancer cell lines (IC₅₀ ~5–20 µM) via α,β-unsaturated ketone-mediated apoptosis .

Key Structure-Activity Relationships (SAR)

Thiazolidinone Core: The 4-oxo group is essential for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Imino vs. Sulfonyl Substituents: Imino groups (target compound) may favor tautomerization, while sulfonyl groups () enhance stability and electron withdrawal .

Methoxy (): Enhances solubility and π-stacking interactions . Ethoxy (): Balances polarity and metabolic stability .

Biological Activity

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide, a synthetic compound belonging to the thiazolidinone class, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2S2, with a molecular weight of 295.38 g/mol. The compound features a thiazolidinone ring, which is known for its biological relevance, particularly in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazolidinone ring can form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Antioxidant Activity : It may exhibit properties that reduce oxidative stress within cells.

- Anticancer Properties : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess significant anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxic effects against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds range from 8.5 μM to 25.6 μM, demonstrating potent activity compared to standard treatments like cisplatin .

| Cell Line | IC50 (μM) | Comparison with Cisplatin |

|---|---|---|

| K562 | 8.5 - 14.9 | Lower |

| HeLa | 8.9 - 15.1 | Lower |

| MDA-MB-361 | 12.7 - 25.6 | Comparable |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for certain derivatives, indicating substantial antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several thiazolidinone derivatives on human cancer cells. The results indicated that compounds with structural similarities to our target compound exhibited significant apoptosis induction through both intrinsic and extrinsic pathways .

- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of thiazolidinone derivatives against foodborne pathogens and clinical isolates. The findings highlighted that certain derivatives had potent antimicrobial activity, making them candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide, and how can reaction conditions be optimized?

- Methodology :

- Route : React 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives in glacial acetic acid under reflux (2–4 hours). Monitor progress via TLC and purify by recrystallization from ethanol/water mixtures .

- Optimization : Adjust solvent polarity (e.g., acetic acid vs. ethanol) to improve cyclization efficiency. Control stoichiometric ratios (1:1 for thiourea and maleimide) to minimize side products. Yield improvements (70–85%) are achievable by optimizing reflux duration and cooling rates .

Q. How should crystallographic characterization be performed to resolve structural ambiguities in this compound?

- Methodology :

- Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. SHELXTL (Bruker AXS) is suitable for small-molecule refinement, especially for resolving thiazolidinone ring conformations and acetamide torsion angles .

- Validate hydrogen-bonding networks using graph set analysis (e.g., Etter’s formalism) to classify motifs like or , critical for understanding crystal packing .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodology :

- Screen antimicrobial activity using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains via broth microdilution (MIC assays). For anticancer potential, test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays .

- Prioritize thiazole derivatives for their known bioactivity against kinase targets (e.g., EGFR inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of aryl substituent modifications on bioactivity?

- Methodology :

- Synthesize analogues with substituent variations (e.g., 4-ethoxyphenyl in vs. 4-phenoxyphenyl in ). Test bioactivity against a panel of enzymes (e.g., COX-2, HDACs) to correlate electronic effects (e.g., electron-withdrawing vs. donating groups) with inhibitory potency .

- Use molecular docking (AutoDock Vina) to predict binding poses and validate with IC50 measurements .

Q. What advanced techniques are critical for analyzing hydrogen-bonding networks in the crystal lattice?

- Methodology :

- Combine X-ray crystallography (SHELX-refined data) with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, the thiazolidinone carbonyl often forms bonds with adjacent acetamide groups, stabilizing the lattice .

- Compare experimental results with DFT-calculated hydrogen bond energies (e.g., at B3LYP/6-31G* level) to assess theoretical vs. observed stability .

Q. Which computational methods are validated for predicting electronic properties and binding affinities?

- Methodology :

- Perform HOMO-LUMO analysis (Gaussian 09 at B3LYP/6-311++G**) to estimate reactivity indices (e.g., electrophilicity). Low bandgap (<4 eV) suggests potential for charge-transfer interactions .

- Simulate FTIR spectra (Vibrational Frequency Analysis) to assign peaks (e.g., C=O stretch at ~1700 cm⁻¹) and correlate with experimental data .

Q. How should dose-response experiments be designed to assess concentration-dependent effects in target validation?

- Methodology :

- Adopt a randomized block design with split-plot arrangements (e.g., ). Test 6–8 concentrations (0.1–100 µM) in triplicate, using DMSO as a vehicle control.

- Apply nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.